

Spectroscopic Profile of 2H-1,4-Benzoxazin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2H-1,4-Benzoxazin-3(4H)-one

Cat. No.: B031670

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the core heterocyclic compound, **2H-1,4-Benzoxazin-3(4H)-one**. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and the methodologies for data acquisition.

Chemical Structure and Properties

2H-1,4-Benzoxazin-3(4H)-one is a bicyclic compound with the molecular formula $C_8H_7NO_2$ and a molecular weight of 149.15 g/mol ^[1] It has a melting point of 173-175 °C ^[1]

Caption: Chemical structure of **2H-1,4-Benzoxazin-3(4H)-one** with atom numbering.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2H-1,4-Benzoxazin-3(4H)-one**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
10.66	s	1H	N-H
6.83	m	4H	Ar-H
4.46	s	2H	O-CH ₂

Note: The aromatic region (Ar-H) is complex and may not be a simple singlet as suggested by some literature. A multiplet is expected due to the different electronic environments of the four aromatic protons.[2]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
165.0 - 175.0	C=O (Amide)
140.0 - 150.0	C-N (Aromatic)
115.0 - 140.0	C (Aromatic)
110.0 - 125.0	C-O (Aromatic)
60.0 - 70.0	O-CH ₂

Note: Predicted chemical shift ranges based on typical values for similar functional groups.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3400	Strong, Broad	N-H Stretch
3000 - 3100	Medium	C-H Stretch (Aromatic)
2850 - 2960	Medium	C-H Stretch (Aliphatic)
1670 - 1700	Strong	C=O Stretch (Amide)
1500 - 1600	Medium to Strong	C=C Stretch (Aromatic)
1200 - 1300	Strong	C-O Stretch (Ether)
1100 - 1250	Strong	C-N Stretch

Note: Characteristic absorption bands expected for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
149	Moderate	[M] ⁺ (Molecular Ion)
120	High	[M - COH] ⁺

Source: PubChem CID 72757[3]

Experimental Protocols

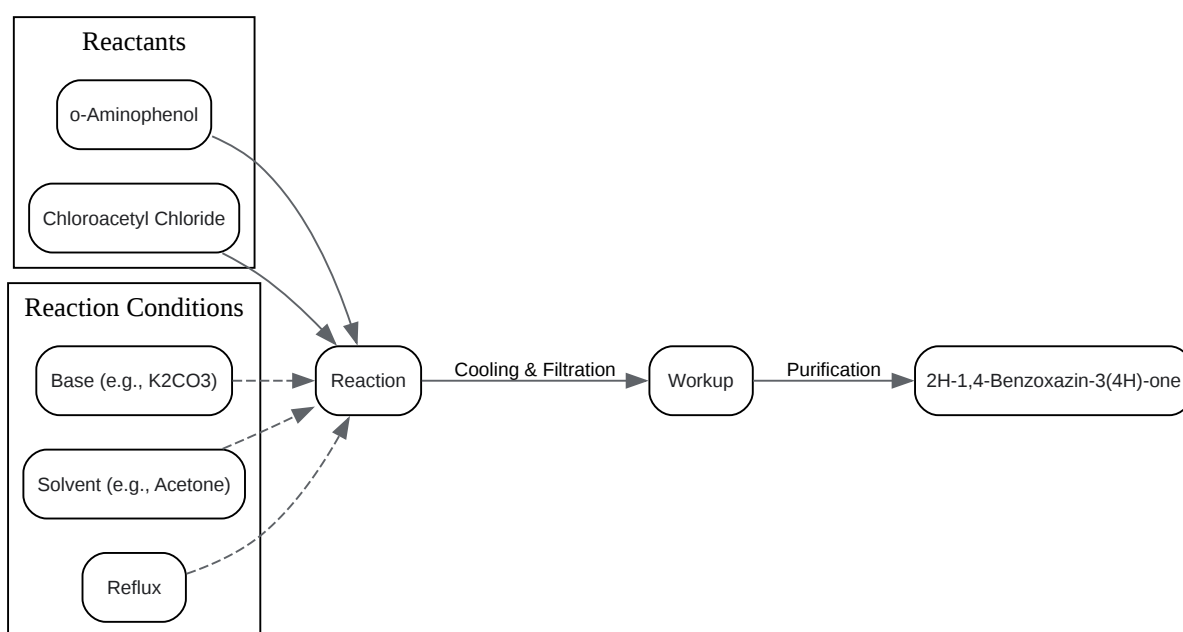
Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

A common and convenient method for the synthesis of **2H-1,4-benzoxazin-3(4H)-ones** involves the reaction of an o-aminophenol with chloroacetyl chloride.[2]

Procedure:

- A mixture of o-aminophenol (1 equivalent) and a suitable base (e.g., anhydrous potassium carbonate) is prepared in a dry solvent such as acetone.
- The mixture is cooled in an ice bath.

- Chloroacetyl chloride (1.15 equivalents) is added dropwise with stirring.
- After the addition is complete, the reaction mixture is allowed to come to room temperature and then refluxed for several hours.
- Upon cooling, the product crystallizes and can be collected by filtration.



[Click to download full resolution via product page](#)

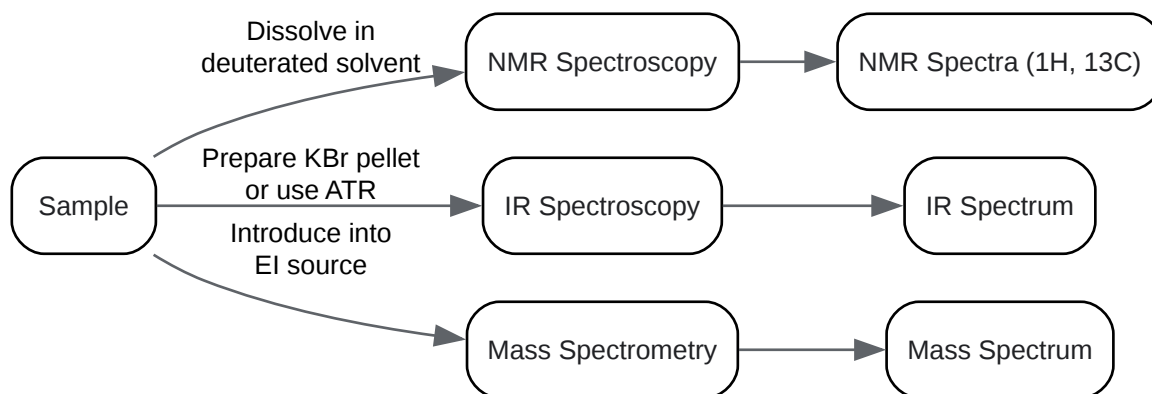
Caption: General workflow for the synthesis of **2H-1,4-Benzoxazin-3(4H)-one**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2H-1,4-Benzoxazin-3(4H)-one**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tandfonline.com [tandfonline.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 2H-1,4-Benzoxazin-3(4H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b031670#spectroscopic-data-nmr-ir-ms-of-2h-1-4-benzoxazin-3-4h-one\]](https://www.benchchem.com/product/b031670#spectroscopic-data-nmr-ir-ms-of-2h-1-4-benzoxazin-3-4h-one)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com